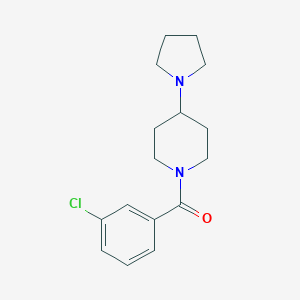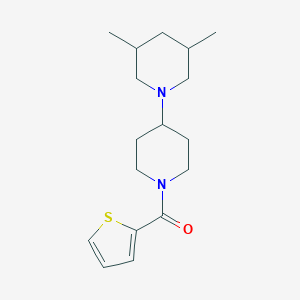
N-benzyl-1-(2-furoyl)-N-methyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(2-furoyl)-N-methyl-4-piperidinamine, commonly known as Fentanyl, is a synthetic opioid analgesic drug that is widely used for the treatment of chronic pain. Fentanyl is a potent and highly addictive drug that is often used as a substitute for other opioids such as morphine and heroin. The purpose of
作用機序
Fentanyl acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for pain perception and emotional response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of fentanyl include pain relief, sedation, respiratory depression, nausea, and vomiting. Fentanyl can also cause a decrease in blood pressure and heart rate, as well as a decrease in body temperature.
実験室実験の利点と制限
Fentanyl is a highly potent and effective drug that is widely used in laboratory experiments to study the mechanisms of pain and analgesia. However, due to its addictive nature and potential for abuse, fentanyl must be handled with extreme caution in laboratory settings. In addition, the use of fentanyl in laboratory experiments may be limited due to ethical concerns and regulations regarding the use of controlled substances.
将来の方向性
Future research on fentanyl should focus on developing safer and more effective opioid analgesics that have a lower potential for abuse and addiction. In addition, research should investigate the potential therapeutic applications of fentanyl in the treatment of depression, anxiety, and post-traumatic stress disorder. Finally, research should explore alternative methods of pain management that do not rely on opioid analgesics.
合成法
Fentanyl is synthesized by the reaction of N-phenethyl-4-piperidone with aniline and subsequent reduction of the resulting N-phenethyl-N-(1-phenylethyl)-4-piperidinamine with sodium borohydride. The resulting N-benzyl-1-(2-furoyl)-N-methyl-4-piperidinamine is then purified through a series of chemical processes to obtain the final product.
科学的研究の応用
Fentanyl has been extensively studied for its analgesic properties and has been found to be highly effective in the treatment of chronic pain. Fentanyl is also used in clinical settings as an anesthetic and sedative agent. In addition, research has shown that fentanyl may have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder.
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
[4-[benzyl(methyl)amino]piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H22N2O2/c1-19(14-15-6-3-2-4-7-15)16-9-11-20(12-10-16)18(21)17-8-5-13-22-17/h2-8,13,16H,9-12,14H2,1H3 |
InChIキー |
NQVMXMIOFFPYBN-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C3=CC=CO3 |
正規SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)


![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)